Olanexidine Hydrochloride

Description

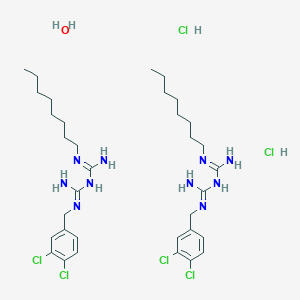

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKCJSVTNJUCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58Cl6N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176237 | |

| Record name | Olanexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218282-71-4 | |

| Record name | Olanexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLANEXIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olanexidine Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine, a novel monobiguanide antiseptic, has emerged as a significant agent in the prevention of surgical site infections. Initially synthesized as a hydrochloride salt, its development journey involved overcoming solubility challenges, leading to the more widely used gluconate salt. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Olanexidine Hydrochloride and its subsequent conversion to Olanexidine Gluconate. Detailed experimental protocols, quantitative data on its bactericidal activity, and a comprehensive look at its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.

Discovery and Development

Olanexidine, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide, was first synthesized in 1997 by Otsuka Pharmaceutical Co., Ltd.[1] The initial development focused on its hydrochloride salt, this compound (formerly OPB-2045).[1] However, a significant hurdle in its early development was its very poor solubility in water, measured to be less than 0.05% (W/V) at 0°C.[2] This limited its potential for formulation as an effective aqueous antiseptic solution.

To address this challenge, the gluconate salt, Olanexidine Gluconate (development code OPB-2045G), was developed. This salt demonstrated significantly improved water solubility, allowing for the formulation of stable and effective antiseptic solutions.[2] The resulting formulation exhibited potent bactericidal activity, particularly against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3]

The development of Olanexidine represents a significant advancement in antiseptics, offering a new option for preoperative skin preparation and infection control.[4]

Figure 1: Olanexidine Development Workflow

Synthesis of this compound and Olanexidine Gluconate

The synthesis of this compound can be achieved through several related pathways. A common method involves the condensation of 3,4-dichlorobenzylamine hydrochloride with a cyanoguanidine derivative.

Synthesis of Olanexidine Dihydrochloride

A described method for the synthesis of 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride is as follows:

Experimental Protocol:

-

A solution is prepared to which concentrated hydrochloric acid is added dropwise.

-

The resulting mixture is stirred at 28 to 30°C for 30 minutes.

-

The precipitated crystals are then filtered out.

-

The obtained crystals are washed with a small amount of isopropyl alcohol, yielding 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride.[5]

-

The resulting crystals are then suspended in water and stirred at 25 to 27°C for 2 hours, followed by separation of the crystals by filtration to yield the monohydrochloride hemihydrate after drying.[5]

Conversion to Olanexidine Gluconate

The conversion of this compound to the more soluble gluconate salt is a crucial step for its formulation as an aqueous antiseptic.

Experimental Protocol:

-

This compound is suspended in water.

-

An alkali, such as sodium hydroxide, is added to the suspension to precipitate free olanexidine. The amount of alkali added should be sufficient to make the suspension neutral or alkaline.[2][6]

-

The precipitated free olanexidine is then isolated.

-

The free olanexidine is subsequently dissolved in an aqueous solution containing at least an equimolar amount of gluconic acid (or gluconolactone, which hydrolyzes to gluconic acid in water).[2] This results in the formation of an aqueous solution of Olanexidine Gluconate.

Figure 2: Olanexidine Synthesis Workflow

Mechanism of Action

Olanexidine exerts its bactericidal effects through a multi-faceted mechanism primarily targeting the bacterial cell membrane.[1][4] This mechanism differs slightly from that of other biguanides like chlorhexidine.[1]

The proposed mechanism of action involves the following key steps:

-

Interaction with Bacterial Surface Molecules: Olanexidine initially binds to negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1]

-

Disruption of Cell Membrane Integrity: Following this initial interaction, Olanexidine disrupts the integrity of the bacterial cell membrane.[1][4] This disruption leads to increased membrane permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, ultimately leading to bacterial cell death.[1]

-

Protein Denaturation: At relatively high concentrations (≥160 μg/ml), Olanexidine also causes the denaturation of bacterial proteins, contributing to its bactericidal activity.[1]

Figure 3: Olanexidine's Mechanism of Action

Experimental Protocols for Mechanism of Action Studies

Membrane Permeability Assay (General Protocol):

A common method to assess membrane permeability involves the use of fluorescent probes. For instance, the effect on the outer membrane of Gram-negative bacteria like E. coli can be evaluated by measuring the permeation of a chromogenic substrate like nitrocefin.[1]

-

Bacterial cells are washed and suspended in a suitable buffer.

-

The cell suspension is incubated with a fluorescent probe or chromogenic substrate that cannot readily cross the intact bacterial membrane.

-

Olanexidine is added at various concentrations.

-

The change in fluorescence or absorbance is monitored over time. An increase in signal indicates that the probe/substrate has entered the cell due to membrane disruption.

Protein Denaturation Assay (Hemoglobin Denaturation):

The protein-denaturing property of Olanexidine can be estimated using a hemoglobin denaturation assay.

-

Dilutions of Olanexidine are prepared in a 96-well microplate.

-

An equal volume of a buffered solution containing hemoglobin is added to each well.

-

The mixture is incubated for a short period at room temperature.

-

The extent of hemoglobin denaturation can be quantified spectrophotometrically.

Bactericidal Activity

Olanexidine exhibits a broad spectrum of bactericidal activity against a wide range of clinically relevant microorganisms.

Table 1: Estimated Bactericidal Concentrations of Olanexidine Gluconate (180-second exposure) [1][7][8]

| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (μg/ml) |

| Gram-positive cocci | 155 | 869 |

| Gram-positive bacilli | 29 | 109 |

| Gram-negative bacteria | 136 | 434 |

Olanexidine is particularly effective against Gram-positive cocci, including multidrug-resistant strains such as MRSA and VRE.[1][3] Its spectrum of activity is comparable to that of other commercial antiseptics like chlorhexidine and povidone-iodine.[1]

Conclusion

Olanexidine represents a significant development in the field of antiseptics. The journey from the poorly soluble hydrochloride salt to the highly effective and versatile gluconate formulation highlights a successful drug development process. Its potent, broad-spectrum bactericidal activity, coupled with a distinct mechanism of action involving rapid membrane disruption, makes it a valuable tool in the ongoing effort to prevent healthcare-associated infections. This technical guide provides a foundational understanding for researchers and scientists working on the development of new antimicrobial agents and formulations. Further research into the quantitative aspects of its mechanism and continued surveillance of its activity against emerging resistant pathogens will be crucial in defining its long-term clinical utility.

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]

- 3. Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof - Google Patents [patents.google.com]

- 6. HK1086200B - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 7. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Olanexidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Antimicrobial Activity of a Novel Antiseptic Agent

Introduction

Olanexidine Hydrochloride, with the development code OPB-2045, is a novel monobiguanide antiseptic agent. It exhibits potent bactericidal activity against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and antimicrobial efficacy, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride. Its structure features a dichlorobenzyl group and an octyl chain linked by a biguanide core, which is crucial for its antimicrobial function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride | |

| Molecular Formula | C₁₇H₂₈Cl₃N₅ | [1] |

| Molecular Weight | 408.8 g/mol | [1] |

| CAS Number | 146509-94-6 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO: ≥ 62.5 mg/mL (152.89 mM) | [1] |

| Water: Poorly soluble | [2] | |

| pKa | 11.92 ± 0.10 (Predicted) | |

| Boiling Point | 454.7 ± 55.0 °C (Predicted) | |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through several related pathways. A common method involves the condensation of 3,4-dichlorobenzylamine hydrochloride with 1-cyano-3-octylguanidine.[3]

Detailed Synthesis Protocol

A process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride involves the reaction of 1-cyano-3-octylguanidine or its salt with 3,4-dichlorobenzylamine or its salt in an ester-based organic solvent.[4]

Reaction Steps:

-

React 1-cyano-3-octylguanidine with 3,4-dichlorobenzylamine in an appropriate ester-based solvent.

-

After the reaction, the solution is cooled to approximately 40°C.

-

Isopropanol, water, and concentrated hydrochloric acid are added to the cooled solution.

-

The mixture is stirred at 60-70°C for one hour and then cooled to 10°C or below to precipitate the crystals.

-

The precipitated crystals of 1-(3,4-dichlorobenzyl)-5-octylbiguanide dihydrochloride are separated.

-

The resulting crystals are washed with isopropanol and dried at 60°C.[4]

This process allows for the production of this compound in high yield through a safe and straightforward procedure.[4]

Mechanism of Action

Olanexidine exerts its bactericidal effect primarily by disrupting the integrity of the bacterial cell membrane. This multi-step process does not involve a specific signaling pathway but rather a direct physicochemical interaction with the bacterial cell envelope.

The proposed mechanism of action is as follows:

-

Electrostatic Interaction: The cationic biguanide group of Olanexidine interacts with negatively charged components on the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1]

-

Membrane Disruption: This initial binding leads to the displacement of divalent cations that stabilize the outer membrane, causing membrane disorganization and increased permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, such as potassium ions and ATP, leading to cell death.[1]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[1]

Antimicrobial Activity

Olanexidine demonstrates broad-spectrum bactericidal activity against a variety of clinically relevant bacteria, including antibiotic-resistant strains.

Table 2: Minimal Bactericidal Concentrations (MBCs) of Olanexidine after 180-second Exposure

| Bacterial Group | Number of Strains | Estimated MBC (μg/mL) | Reference(s) |

| Gram-positive cocci | 155 | 869 | [4] |

| Gram-positive bacilli | 29 | 109 | [4] |

| Gram-negative bacteria | 136 | 434 | [4] |

Experimental Protocol: Determination of Minimal Bactericidal Concentration (MBC)

The MBC of Olanexidine is determined using a modified microdilution method.[4]

Methodology:

-

Preparation of Olanexidine Dilutions: Prepare a series of twofold serial dilutions of this compound in distilled water.

-

Bacterial Inoculum Preparation: Grow test bacterial strains in an appropriate broth, wash the cells with sterile saline, and dilute them in distilled water to achieve a concentration of ≥2 × 10⁵ CFU/mL.[4]

-

Exposure: Mix equal volumes (50 μL) of the bacterial suspension and each Olanexidine dilution. The exposure times are typically 30, 60, and 180 seconds at room temperature (23°C ± 3°C).[4]

-

Neutralization: After the specified exposure time, transfer 10 μL of the mixture to 200 μL of a neutralizing broth (e.g., soybean-casein digest broth with lecithin and polysorbate 80) to stop the bactericidal activity.[4]

-

Incubation: Incubate the neutralized cultures at 35°C for more than 20 hours.[4]

-

MBC Determination: The MBC is the lowest concentration of Olanexidine that results in no visible turbidity after incubation, indicating the eradication of the bacteria.[4]

Conclusion

This compound is a potent, broad-spectrum antiseptic with a rapid bactericidal mechanism centered on the disruption of the bacterial cell membrane. Its efficacy against a wide range of pathogens, including resistant strains, makes it a valuable agent in infection control, particularly for skin antisepsis in surgical settings. The provided data and protocols offer a solid foundation for further research and development of this promising antimicrobial compound.

References

- 1. AU2019307996B2 - Disinfectant composition - Google Patents [patents.google.com]

- 2. This compound, OPB-2045-药物合成数据库 [drugfuture.com]

- 3. US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof - Google Patents [patents.google.com]

- 4. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]

Olanexidine Hydrochloride: A Technical Guide to its Bactericidal Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine hydrochloride is a monobiguanide antiseptic agent demonstrating a broad spectrum of bactericidal activity.[1][2] Developed for topical application, it has shown comparable or superior efficacy to traditional antiseptics like chlorhexidine and povidone-iodine against a wide range of clinically relevant bacteria, including multidrug-resistant strains.[1][3][4][5] This technical guide provides an in-depth overview of the bactericidal spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Bactericidal Spectrum

This compound exhibits potent bactericidal effects against both Gram-positive and Gram-negative bacteria.[2] Its activity is particularly notable against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4][5]

Quantitative Bactericidal Activity

The bactericidal efficacy of olanexidine is quantified by its Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the antiseptic that results in a ≥3-log10 reduction (99.9% kill) of the initial bacterial inoculum. The following tables summarize the MBC values for olanexidine against various bacterial groups after different exposure times.

Table 1: Estimated Bactericidal Concentrations of Olanexidine after 180-Second Exposure [1][3][4]

| Bacterial Group | Number of Strains | Estimated MBC (μg/mL) |

| Gram-positive cocci | 155 | 869 |

| Gram-positive bacilli | 29 | 109 |

| Gram-negative bacteria | 136 | 434 |

Table 2: General Minimum Inhibitory Concentration (MIC) Range of Olanexidine [2]

| Bacterial Group | MIC Range (μg/mL) |

| Gram-positive and Gram-negative bacteria | 6.8 to 1740 |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][3][4] This process can be summarized in the following steps:

-

Electrostatic Interaction: The positively charged biguanide group of olanexidine interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][3][4]

-

Membrane Disruption: This interaction leads to the disorganization and disruption of the cell membrane's phospholipid bilayer.[1][3][4]

-

Increased Permeability: The disruption of the membrane results in increased permeability, allowing for the irreversible leakage of essential intracellular components like ions and small molecules.[1][3][4]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal effect.[1][3][4]

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

The MBC of olanexidine is determined using a microdilution method that includes a neutralizer to inactivate the antiseptic's activity before assessing bacterial viability.[1]

Caption: Experimental workflow for MBC determination.

Protocol Details:

-

Preparation of Olanexidine Dilutions: A series of twofold dilutions of this compound are prepared in sterile distilled water.[1]

-

Inoculum Preparation: Bacterial strains are cultured in an appropriate broth, washed, and diluted in sterile saline to achieve a target concentration (e.g., ≥2 × 10^5 CFU/mL).[1]

-

Exposure: A 50-μl aliquot of the bacterial suspension is mixed with a 50-μl aliquot of each olanexidine dilution and incubated for a specified exposure time (e.g., 30, 60, or 180 seconds) at a controlled temperature (e.g., 23°C ± 3°C).[1]

-

Neutralization: After the exposure time, the bactericidal activity is stopped by adding a neutralizer, such as soybean casein digest broth with lecithin and polysorbate 80 (SCDLP broth).[1]

-

Plating and Incubation: The mixture is plated onto a suitable agar medium and incubated under appropriate conditions to allow for the growth of surviving bacteria.[1]

-

MBC Determination: The number of colony-forming units (CFU) is counted, and the MBC is defined as the lowest concentration of olanexidine that results in a ≥99.9% reduction in the initial bacterial count.[1]

Time-Kill Assay

Time-kill assays are performed to evaluate the rate of bactericidal activity of an antiseptic over time.[6]

Caption: Experimental workflow for a time-kill assay.

Protocol Details:

-

Inoculum and Antiseptic Preparation: A standardized bacterial inoculum is prepared, and the desired concentration of this compound is made in a suitable broth.

-

Initiation of Assay: The bacterial culture is added to the olanexidine solution at time zero.

-

Sampling: Aliquots are removed from the test solution at predetermined time intervals (e.g., 0, 15, 30, 60 seconds, and longer for some applications).

-

Neutralization and Plating: The bactericidal action in each aliquot is immediately neutralized, and serial dilutions are plated on agar plates.

-

Incubation and Enumeration: Plates are incubated, and the number of viable bacteria (CFU/mL) is determined for each time point.

-

Data Analysis: The results are typically plotted as the log10 of the CFU/mL versus time to visualize the rate of bacterial killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.[6]

Conclusion

This compound is a potent antiseptic with a broad spectrum of rapid bactericidal activity against a wide array of clinically significant bacteria, including antibiotic-resistant strains. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an effective agent for topical applications in healthcare settings. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and understanding of its antimicrobial properties, providing a solid foundation for further research and development in the field of antiseptics.

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

Olanexidine Hydrochloride: An In-depth Technical Guide to Initial In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro efficacy studies of Olanexidine Hydrochloride, a novel biguanide antiseptic. The document focuses on its bactericidal activity, mechanism of action, and the experimental methodologies employed in its early-stage evaluation.

Core Efficacy Data

Olanexidine has demonstrated potent and rapid bactericidal activity against a broad spectrum of microorganisms, including clinically relevant drug-resistant strains.[1][2][3][4][5] Its efficacy is comparable to, and in some instances superior to, established antiseptics such as chlorhexidine and povidone-iodine.[1][2][3][5]

Bactericidal Spectrum

Initial studies have established the Minimum Bactericidal Concentrations (MBCs) of olanexidine gluconate against a large panel of clinical and standard bacterial strains. The bactericidal efficacy is notably rapid, with significant kill rates observed at exposure times as short as 30 seconds.[1][2][3]

| Bacterial Category | Number of Strains | Estimated MBC (180s exposure) | Key Resistant Strains Included |

| Gram-positive cocci | 155 | 869 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant enterococci (VRE) |

| Gram-positive bacilli | 29 | 109 µg/mL | Corynebacterium spp. |

| Gram-negative bacteria | 136 | 434 µg/mL | Pseudomonas aeruginosa, Serratia marcescens |

Data compiled from Hagi et al., 2015.[1][2][3]

Further studies have highlighted the potent activity of olanexidine against qacA/B-positive MRSA, a strain known for reduced susceptibility to some antiseptics.[6] In a study on clinically isolated S. aureus, olanexidine gluconate demonstrated a significantly lower minimum killing concentration than chlorhexidine gluconate.[7]

| Organism | Olanexidine Gluconate MKC₅₀ | Olanexidine Gluconate MKC₉₀ | Chlorhexidine Gluconate MKC₅₀ | Chlorhexidine Gluconate MKC₉₀ |

| Staphylococcus aureus (137 clinical isolates) | 0.0020% | 0.0156% | 0.1250% | 0.5000% |

MKC: Minimum Killing Concentration. Data from Nakazawa et al., 2018.[7]

Mechanism of Action

The bactericidal effect of olanexidine is multifaceted, targeting the bacterial cell envelope and essential cellular components.[1][2][3][8] This multi-pronged attack likely contributes to its potent and rapid activity.

The proposed mechanism involves a sequential series of events:

-

Surface Interaction : Olanexidine first interacts with negatively charged molecules on the bacterial surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2][3]

-

Membrane Disruption : Following surface binding, olanexidine disrupts the integrity of the cytoplasmic membrane.[1][2][3][8] This leads to increased membrane permeability.

-

Leakage of Intracellular Components : The compromised membrane allows for the irreversible leakage of essential intracellular components, leading to cell death.[1][2][3]

-

Protein Denaturation : At higher concentrations (≥160 μg/ml), olanexidine can cause protein denaturation, leading to cell aggregation.[1][2][3]

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast-acting bactericidal activity of olanexidine gluconate against qacA/B-positive methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Killing Concentrations of Chlorhexidine Gluconate and Olanexidine Gluconate on Clinically Isolated S.aureus Strains | Semantic Scholar [semanticscholar.org]

- 8. What is Olanexidine Gluconate used for? [synapse.patsnap.com]

Early Research on Olanexidine Hydrochloride's Antimicrobial Potential: A Technical Guide

An In-depth Examination of the Antimicrobial Efficacy and Mechanism of Action of a Novel Biguanide Antiseptic

Introduction

Olanexidine, a monobiguanide compound, has emerged as a significant antiseptic agent with potent broad-spectrum antimicrobial activity.[1] Developed to address the growing concern of healthcare-associated infections, particularly those caused by multidrug-resistant organisms, early research has focused on quantifying its bactericidal effects and elucidating its mechanism of action.[2][3] This technical guide provides a comprehensive overview of the foundational studies on Olanexidine Hydrochloride (commonly formulated as Olanexidine Gluconate), intended for researchers, scientists, and drug development professionals.

Antimicrobial Spectrum and Potency

Olanexidine demonstrates a wide range of bactericidal activity against both Gram-positive and Gram-negative bacteria.[4][5][6] Notably, it exhibits pronounced efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4][5] Its antimicrobial spectrum is comparable to that of established antiseptics like chlorhexidine and povidone-iodine.[4][5]

Quantitative Antimicrobial Activity

The bactericidal potency of Olanexidine has been quantified through the determination of Minimum Bactericidal Concentrations (MBCs) at various exposure times. The following tables summarize the MBC data from early in vitro studies.

| Gram-Positive Cocci (155 strains) | |

| Exposure Time | Estimated Bactericidal Concentration (μg/mL) |

| 180 seconds | 869 |

| Gram-Positive Bacilli (29 strains) | |

| Exposure Time | Estimated Bactericidal Concentration (μg/mL) |

| 180 seconds | 109 |

| Gram-Negative Bacteria (136 strains) | |

| Exposure Time | Estimated Bactericidal Concentration (μg/mL) |

| 180 seconds | 434 |

Data sourced from studies on Olanexidine Gluconate.[4][5][7][8]

Mechanism of Action

The primary mechanism of Olanexidine's antimicrobial action involves the disruption of bacterial cell membrane integrity.[1][4][5] This leads to the leakage of essential intracellular components and ultimately results in cell death.[4][5][7] The proposed signaling pathway and mechanism are as follows:

-

Electrostatic Interaction: Olanexidine, a cationic biguanide, initially interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[4][5]

-

Membrane Disruption: This interaction leads to the disorganization of the lipid bilayer, increasing membrane permeability.[4][5][7]

-

Leakage of Intracellular Components: The compromised membrane allows for the irreversible leakage of vital cytoplasmic contents, including ions and small molecules.[4][5]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal effect.[4][5][7]

Experimental Protocols

The following sections detail the methodologies employed in the early research to evaluate the antimicrobial potential of Olanexidine.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC of Olanexidine was determined using a modified microdilution method.[4]

1. Preparation of Bacterial Suspension:

-

Bacterial strains were cultured on appropriate agar media.

-

Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

The suspension was further diluted to achieve a final inoculum concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

2. Microdilution Assay:

-

Serial twofold dilutions of Olanexidine Gluconate were prepared in a suitable broth medium in 96-well microtiter plates.

-

An equal volume of the standardized bacterial suspension was added to each well.

-

The plates were incubated under appropriate conditions for a specified exposure time (e.g., 30, 60, or 180 seconds).

3. Neutralization and Viability Assessment:

-

Following the exposure period, an aliquot from each well was transferred to a neutralizer solution to inactivate the antiseptic.

-

The neutralized suspension was then plated onto agar plates.

-

The plates were incubated, and the number of viable colonies was counted. The MBC was defined as the lowest concentration of the antiseptic that resulted in a ≥3-log10 reduction in the initial inoculum.

Membrane Permeability and Integrity Assays

The effect of Olanexidine on bacterial membrane permeability and integrity was investigated using various in vitro assays.[4][7]

1. Artificial Liposome Disruption Assay:

-

Large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) were prepared to model bacterial membranes.

-

Olanexidine was added to the liposome suspension.

-

The disruption of the liposome membrane was measured by monitoring the release of the fluorescent dye, which results in an increase in fluorescence intensity.

2. Membrane Permeability Assay in E. coli:

-

Changes in the outer and inner membrane permeability of Escherichia coli were assessed.

-

Outer membrane permeabilization was measured using nitrocefin, a chromogenic cephalosporin that is hydrolyzed by periplasmic β-lactamase upon entry into the periplasm.

-

Inner membrane permeabilization was determined by measuring the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) by cytoplasmic β-galactosidase.

3. Membrane Integrity Assay in S. aureus:

-

The loss of membrane potential in Staphylococcus aureus was measured to assess membrane integrity disruption.

-

This was achieved by monitoring changes in the fluorescence of membrane potential-sensitive dyes.[8]

Conclusion

Early research on this compound has firmly established its potent and broad-spectrum bactericidal activity. The primary mechanism of action, involving the rapid disruption of bacterial cell membrane integrity, makes it an effective antiseptic agent. The quantitative data from MBC studies and the detailed insights from mechanistic experiments provide a solid foundation for its clinical application in preventing and controlling bacterial infections, particularly in the context of rising antimicrobial resistance. Further research continues to explore its clinical efficacy and expand its applications in various healthcare settings.[2][3][9]

References

- 1. What is Olanexidine Gluconate used for? [synapse.patsnap.com]

- 2. keio.ac.jp [keio.ac.jp]

- 3. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

Olanexidine Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Bacterial Surface Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olanexidine hydrochloride is a potent, broad-spectrum antiseptic agent belonging to the biguanide class. Its bactericidal activity is fundamentally linked to its strong affinity for and interaction with key molecules on the bacterial cell surface. This technical guide provides a comprehensive overview of the binding characteristics of this compound to bacterial surface components, with a focus on lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This document details the mechanism of action, presents available binding affinity data, outlines the experimental protocols used for these assessments, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][2][3][4][5] This process is initiated by the electrostatic interaction between the cationic olanexidine molecule and the anionic components of the bacterial cell surface.

The key steps in its mechanism are:

-

Initial Binding: Olanexidine rapidly binds to the bacterial cell surface. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane.[1][2][5] In Gram-positive bacteria, it interacts with lipoteichoic acid (LTA).[1][2][5]

-

Membrane Disruption: Following this initial binding, olanexidine disrupts the cell membrane, compromising its function as a selective barrier.[1][2][5]

-

Increased Permeability: This disruption leads to an increase in membrane permeability, allowing for the irreversible leakage of essential intracellular contents.[1][2][5]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine has been shown to denature proteins, contributing to its bactericidal effect.[1][2][5]

This multi-faceted mechanism of action contributes to its potent and rapid bactericidal effects against a wide range of bacteria, including antibiotic-resistant strains.[1][2]

Binding Affinity to Bacterial Surface Molecules

The binding affinity has been primarily assessed using a fluorescent probe displacement assay, which monitors the competitive displacement of a fluorescent probe (BODIPY TR cadaverine, BC) from its complex with LPS, lipid A, or LTA by olanexidine.[2] A greater decrease in fluorescence at a given concentration indicates a higher binding affinity.

Data Presentation: Olanexidine Binding Characteristics

The following table summarizes the qualitative binding affinity and the experimental parameters used in the key cited study.

| Target Molecule | Bacterial Type | Assay Type | Qualitative Binding Affinity of Olanexidine | Reference |

| Lipopolysaccharide (LPS) | Gram-negative | BC Fluorescent Probe Displacement | Higher than Chlorhexidine | [2] |

| Lipid A | Gram-negative | BC Fluorescent Probe Displacement | Higher than Chlorhexidine | [2] |

| Lipoteichoic Acid (LTA) | Gram-positive | BC Fluorescent Probe Displacement | Higher than Chlorhexidine | [2] |

Experimental Protocols

The primary method cited for determining the binding affinity of olanexidine to bacterial surface molecules is the fluorescent probe displacement assay.

Fluorescent Probe Displacement Assay for LPS, Lipid A, and LTA Binding

This assay quantifies the binding of a compound to LPS, lipid A, or LTA by measuring the displacement of a fluorescent probe, BODIPY TR cadaverine (BC).

Materials:

-

This compound (or gluconate salt)

-

Lipopolysaccharide (LPS) from a relevant bacterial species

-

Lipid A

-

Lipoteichoic acid (LTA) from a relevant bacterial species

-

BODIPY TR cadaverine (BC) fluorescent probe

-

20 mM HEPES buffer (pH 7.2)

-

Multiplex plate reader with fluorescence capabilities

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of LPS (9.5 μg/ml), lipid A (9.4 μg/ml), and LTA (9.5 μg/ml) in 20 mM HEPES buffer (pH 7.2).

-

Prepare a stock solution of BC fluorescent probe (9.5 μM) in 20 mM HEPES buffer (pH 7.2).

-

Prepare a series of dilutions of the test antiseptic (olanexidine) in 20 mM HEPES buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 95 μl of the LPS, lipid A, or LTA solution containing the BC probe to each well.

-

Add a 5 μl aliquot of the various test antiseptic dilutions to the respective wells.

-

Incubate the plate for 5 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity on a multiplex plate reader.

-

Set the excitation wavelength to 580 nm and the emission wavelength to 620 nm.

-

-

Data Analysis:

-

The displacement of the BC probe by the antiseptic results in a change in fluorescence intensity.

-

Plot the change in fluorescence intensity against the concentration of the antiseptic. A steeper curve indicates a higher binding affinity.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is Olanexidine Gluconate used for? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Olanexidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Olanexidine Hydrochloride, a potent biguanide antiseptic. The synthesis is based on established routes involving the condensation of key intermediates. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken when handling the chemical reagents.

Introduction

Olanexidine, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide, is a broad-spectrum bactericidal agent.[1][2][3] It is particularly effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains.[4][5] Olanexidine is often formulated as a hydrochloride or gluconate salt for use in antiseptic solutions.[3][4] The hydrochloride salt, while having low water solubility (less than 0.05% W/V at 0°C), is a key intermediate in the preparation of various formulations.[1][6][7][8][9] This document outlines a common and effective multi-step synthesis protocol for obtaining this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy. A key intermediate, 1-cyano-3-octylguanidine, is first prepared and then condensed with 3,4-dichlorobenzylamine, followed by salt formation with hydrochloric acid.

Overall Reaction Scheme

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-cyano-3-octylguanidine

This step involves the reaction of n-octylamine with sodium dicyanamide in the presence of a strong acid.

-

Reagents and Materials:

-

n-Octylamine

-

Sodium dicyanamide

-

Concentrated sulfuric acid

-

n-Butyl acetate

-

Reaction vessel with reflux condenser and stirring mechanism

-

Standard laboratory glassware

-

-

Procedure:

-

In a suitable reaction vessel, combine n-octylamine and sodium dicyanamide in n-butyl acetate.

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

-

After cooling, the product, 1-cyano-3-octylguanidine, can be isolated and purified. A reported yield for this step is 86%.[4]

-

Step 2: Synthesis of Olanexidine

This step involves the condensation of 1-cyano-3-octylguanidine with 3,4-dichlorobenzylamine.

-

Reagents and Materials:

-

1-cyano-3-octylguanidine (from Step 1)

-

3,4-Dichlorobenzylamine

-

Mesitylene or n-butyl acetate

-

Reaction vessel with reflux condenser and stirring mechanism

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 1-cyano-3-octylguanidine and 3,4-dichlorobenzylamine in a high-boiling solvent such as mesitylene or n-butyl acetate.[10]

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture. The crude Olanexidine can be isolated by concentration under reduced pressure.[11]

-

Step 3: Formation of this compound

This final step involves the conversion of the free base Olanexidine to its hydrochloride salt.

-

Reagents and Materials:

-

Crude Olanexidine (from Step 2)

-

Concentrated hydrochloric acid

-

Isopropyl alcohol

-

Water

-

Filtration apparatus

-

Drying oven

-

-

Procedure:

-

Dissolve the crude Olanexidine in a mixture of isopropyl alcohol and water.[11]

-

Slowly add concentrated hydrochloric acid dropwise to the solution while stirring.[8][11]

-

Stir the mixture at a controlled temperature (e.g., 28-30°C) for a period to allow for the precipitation of this compound.[8]

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of isopropyl alcohol and then water to remove impurities.[8][11]

-

Dry the purified crystals under vacuum or in a drying oven at a suitable temperature (e.g., 40°C) to yield this compound semihydrate.[11]

-

Quantitative Data Summary

| Step | Product | Reported Yield | Purity | Melting Point | Reference(s) |

| Synthesis of 1-cyano-3-octylguanidine | 1-cyano-3-octylguanidine | 86% | N/A | N/A | [4] |

| Synthesis of this compound | Olanexidine Dihydrochloride | 81.3% | N/A | 228.9°C | [8] |

| Synthesis of this compound | Olanexidine Monohydrochloride 1/2 Hydrate | 81.6% | 99.9% | N/A | [11] |

Mechanism of Action of Olanexidine

Olanexidine exerts its bactericidal effects by disrupting the bacterial cell membrane.[3][4]

Caption: Simplified signaling pathway for the bactericidal action of Olanexidine.

Conversion of this compound to Free Olanexidine

For certain applications, such as the preparation of aqueous gluconate solutions, it is necessary to convert this compound to its free base form.

Experimental Protocol

-

Reagents and Materials:

-

This compound hemihydrate

-

1 N Aqueous sodium hydroxide solution

-

Purified water

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

Add this compound hemihydrate to a 1 N aqueous sodium hydroxide solution.[1]

-

Stir the suspension at room temperature (25°C) for approximately 1.5 hours.[1][6]

-

Filter the solid and wash it with water.

-

To remove any remaining sodium chloride, resuspend the solid in purified water, stir for a short period (e.g., 5 minutes), and filter again.[1][6]

-

Repeat the washing step if necessary. The resulting solid is free Olanexidine.

-

Conclusion

The protocol detailed in this document provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important antiseptic compound for further study and development. It is imperative to adhere to all laboratory safety guidelines and to use appropriate personal protective equipment throughout the synthesis process.

References

- 1. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]

- 2. WO2004105745A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 3. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OLANEXIDINE | 146510-36-3 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HK1086200B - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 7. EP1634589A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 8. drugapprovalsint.com [drugapprovalsint.com]

- 9. MXPA05012761A - Aqueous olanexidine solution, method of preparing the same, and disinfectant. - Google Patents [patents.google.com]

- 10. This compound, OPB-2045-药物合成数据库 [drugfuture.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for Olanexidine Hydrochloride Formulation with Gluconic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the formulation and evaluation of Olanexidine Hydrochloride with gluconic acid, a potent, broad-spectrum antiseptic agent. Olanexidine, a monobiguanide derivative, demonstrates significant bactericidal activity against a wide range of pathogens, including antibiotic-resistant strains.[1][2][3][4][5] The formulation with gluconic acid enhances the aqueous solubility of Olanexidine, making it suitable for various research and clinical applications.[6][7][8]

Physicochemical Properties

This compound, when formulated with gluconic acid to form Olanexidine Gluconate, results in a compound with the molecular formula C23H39Cl2N5O7 and a molecular weight of 568.5 g/mol .[9] This formulation significantly improves the solubility of Olanexidine in aqueous solutions.[6][7][8]

| Property | Value | Reference |

| Molecular Formula | C23H39Cl2N5O7 | [9] |

| Molecular Weight | 568.5 g/mol | [9] |

| Appearance | Aqueous solution is clear and transparent | [6] |

| Solubility | At least 0.1% (W/V) in aqueous solution | [6] |

| Concentration Range | 0.1 to 20% (W/V) in aqueous solution | [6] |

Mechanism of Action

Olanexidine exerts its bactericidal effect through a multi-step process that leads to the disruption of the bacterial cell membrane.[1][2][3] This mechanism is distinct from that of some other biguanide compounds like chlorhexidine.[1][2][3] The primary stages of its action are:

-

Binding to Bacterial Surface: Olanexidine initially interacts with negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2]

-

Membrane Disruption: Following binding, Olanexidine disrupts the integrity of the cytoplasmic membrane.[1][2][3]

-

Leakage of Intracellular Components: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components.[1][2][3]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), Olanexidine can also cause protein denaturation, contributing to its bactericidal effect.[1][2]

Caption: Mechanism of Olanexidine Action

Experimental Protocols

Protocol 1: Preparation of Olanexidine Gluconate Aqueous Solution

This protocol describes the preparation of a stable aqueous solution of Olanexidine using gluconic acid, adapted from patent literature.[6]

Materials:

-

This compound

-

Sodium hydroxide (or other suitable alkali)

-

Gluconic acid or gluconolactone

-

Distilled water

Procedure:

-

Suspend this compound in distilled water.

-

Add an alkali (e.g., sodium hydroxide) to the suspension to precipitate free Olanexidine. The amount of alkali should be at least equivalent to the acid of the Olanexidine salt.

-

Isolate the precipitated free Olanexidine by filtration.

-

Wash the free Olanexidine thoroughly with distilled water to remove any remaining acid and salt byproducts.

-

Prepare an aqueous solution of gluconic acid. This can be done by dissolving gluconic acid or a precursor like gluconolactone in water.

-

Add the washed, free Olanexidine to the gluconic acid solution. The molar ratio of gluconic acid to Olanexidine should be at least 1:1.

-

Stir the mixture until the Olanexidine is completely dissolved, resulting in a clear aqueous solution.

-

The final concentration of Olanexidine can be adjusted by varying the amounts of Olanexidine and the aqueous gluconic acid solution.

Caption: Olanexidine Gluconate Solution Preparation Workflow

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines a method to determine the MBC of the Olanexidine Gluconate formulation against various bacterial strains.[1][2]

Materials:

-

Olanexidine Gluconate formulation

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Neutralizer solution

-

Agar plates

Procedure:

-

Prepare serial dilutions of the Olanexidine Gluconate formulation in the broth medium in a 96-well microplate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the microplate at the optimal temperature for the bacterial strain for a specified exposure time (e.g., 30, 60, or 180 seconds).[1][2]

-

After the exposure time, add a neutralizer to each well to stop the bactericidal action of Olanexidine.

-

Subculture a fixed volume from each well onto agar plates.

-

Incubate the agar plates overnight.

-

The MBC is the lowest concentration of Olanexidine Gluconate that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Caption: MBC Determination Workflow

Bactericidal Activity

The bactericidal activity of Olanexidine has been evaluated against a wide range of bacterial strains. The following table summarizes the estimated bactericidal concentrations for a 180-second exposure.[1][2]

| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (180s exposure) (μg/mL) | Reference |

| Gram-positive cocci | 155 | 869 | [1][2] |

| Gram-positive bacilli | 29 | 109 | [1][2] |

| Gram-negative bacteria | 136 | 434 | [1][2] |

Olanexidine has demonstrated potent activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][10]

In Vivo Efficacy

Studies in animal models, such as cynomolgus monkeys, have demonstrated the in vivo efficacy of Olanexidine Gluconate for preoperative skin preparation.[10] Its bactericidal effects were found to be comparable to commercial antiseptics like chlorhexidine and povidone-iodine in clean conditions.[10] Notably, the efficacy of Olanexidine was less affected by the presence of blood compared to other antiseptics, highlighting its potential for use in surgical settings.[10]

Conclusion

The formulation of this compound with gluconic acid provides a soluble and highly effective antiseptic agent with broad-spectrum bactericidal activity. The provided protocols offer a starting point for researchers to prepare and evaluate this promising compound for various applications in infection control and drug development. Its robust performance, even in the presence of organic materials like blood, suggests significant potential for clinical and environmental disinfection.[10][11]

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]

- 7. WO2004105745A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 8. HK1086200B - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 9. Olanexidine Gluconate | C23H39Cl2N5O7 | CID 67027685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Olanexidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine Hydrochloride is a biguanide antiseptic agent renowned for its rapid and broad-spectrum bactericidal activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] The primary mechanism of action of olanexidine involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and subsequent cell death. At higher concentrations, it has also been shown to denature proteins.[1]

These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. Due to the rapid action of antiseptics like olanexidine, a modified microdilution method with short exposure times is employed.

Mechanism of Action of this compound

This compound exerts its bactericidal effect through a multi-step process targeting the bacterial cell envelope:

-

Electrostatic Binding: The cationic olanexidine molecules are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.

-

Membrane Disruption: This initial binding leads to the displacement of divalent cations that stabilize the cell membrane, causing membrane disorganization and increased permeability.

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential cytoplasmic components, such as potassium ions and nucleotides.

-

Cell Death: The irreversible damage to the cell membrane and loss of cellular contents lead to bacterial cell death.

-

Protein Denaturation: At higher concentrations, olanexidine can also cause the denaturation of cellular proteins, contributing to its bactericidal activity.

Figure 1. Mechanism of action of this compound against bacterial cells.

Quantitative Data: Minimum Bactericidal Concentration of this compound

The following tables summarize the MBC values of this compound against various bacterial species at different exposure times.

Table 1: MBC of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | Exposure Time | MBC Range (µg/mL) |

| Staphylococcus aureus | MRSA | 30 sec | 13.6 - 1740 |

| Staphylococcus aureus | MRSA (qacA/B-positive) | 2 min | 128 - 512 |

| Staphylococcus aureus | MRSA (qacA/B-negative) | 2 min | 128 - 256 |

| Enterococcus faecalis | VRE | 30 sec | 54.3 - 869 |

| Gram-Positive Cocci | 155 strains | 180 sec | 869 (estimated) |

| Gram-Positive Bacilli | 29 strains | 180 sec | 109 (estimated) |

Table 2: MBC of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain Type | Exposure Time | MBC Range (µg/mL) |

| Escherichia coli | Clinical Isolates | 30 sec | 217 - 3480 |

| Pseudomonas aeruginosa | Clinical Isolates | 30 sec | 434 - >3480 |

| Gram-Negative Bacteria | 136 strains | 180 sec | 434 (estimated) |

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol details a modified microdilution method for determining the MBC of this compound with short exposure times.

Materials

-

This compound

-

Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Methodology

1. Preparation of Bacterial Inoculum:

1.1. From a fresh 18-24 hour culture on MHA, pick 3-5 isolated colonies of the test bacterium.

1.2. Suspend the colonies in sterile MHB.

1.3. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

1.4. Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

2. Preparation of this compound Dilutions:

2.1. Prepare a stock solution of this compound in sterile distilled water.

2.2. Perform serial twofold dilutions of the stock solution in sterile distilled water to obtain a range of concentrations to be tested.

3. Short-Exposure Time Microdilution Assay:

3.1. In a 96-well microtiter plate, add 100 µL of the prepared bacterial inoculum to each well.

3.2. Add 100 µL of the this compound dilutions to the corresponding wells. Include a growth control well (100 µL inoculum + 100 µL sterile water) and a sterility control well (200 µL MHB).

3.3. Incubate the plate at room temperature for the desired exposure times (e.g., 30, 60, and 180 seconds).

3.4. At the end of each exposure time, transfer 20 µL from each well to a corresponding well in a new 96-well plate containing 180 µL of Dey-Engley Neutralizing Broth. This immediately stops the bactericidal action of the olanexidine.

4. Determination of MBC:

4.1. From each well of the neutralization plate, subculture 10 µL onto MHA plates.

4.2. Incubate the MHA plates at 37°C for 18-24 hours.

4.3. Following incubation, count the number of colonies on each plate.

4.4. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Figure 2. Experimental workflow for the determination of the Minimum Bactericidal Concentration (MBC) of this compound.

References

Application Notes and Protocols: Olanexidine Hydrochloride Cytotoxicity Testing in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxicity of Olanexidine Hydrochloride in mammalian cell cultures. Olanexidine is a biguanide antiseptic agent with broad-spectrum bactericidal activity.[1][2][3][4] Its primary mechanism of action against bacteria involves the disruption of cell membrane integrity, leading to the leakage of intracellular components and, at higher concentrations, protein denaturation.[1][2][3][5] Understanding its cytotoxic potential in mammalian cells is crucial for its safe and effective use in clinical applications.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability. The protocol is designed to be adaptable to various adherent cell lines relevant to the clinical application of antiseptics, such as human fibroblasts and keratinocytes.[6][7]

Data Presentation

The following table summarizes hypothetical quantitative data from an MTT assay evaluating the cytotoxicity of this compound on a human fibroblast cell line after 24 hours of exposure. The data is presented as the mean percentage of cell viability relative to an untreated control, with the 50% inhibitory concentration (IC50) calculated.

| Olanexidine HCl Concentration (µg/mL) | Absorbance (OD at 570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Untreated Control) | 1.25 ± 0.08 | 100 |

| 10 | 1.15 ± 0.07 | 92 |

| 25 | 0.98 ± 0.06 | 78.4 |

| 50 | 0.65 ± 0.05 | 52 |

| 75 | 0.35 ± 0.04 | 28 |

| 100 | 0.15 ± 0.03 | 12 |

| 200 | 0.05 ± 0.02 | 4 |

| Calculated IC50 | ~55 µg/mL |

Experimental Protocols

1. Materials and Reagents

-

This compound (powder, sterile)

-

Human Dermal Fibroblasts (HDFs) or other suitable cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 570 nm)

2. Cell Culture and Seeding

-

Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

3. Preparation of this compound Solutions

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile distilled water or PBS.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100, 200 µg/mL).

4. Treatment of Cells

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include untreated control wells containing only complete medium.

-

Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C with 5% CO2.

5. MTT Assay for Cell Viability

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

-

Plot the cell viability percentage against the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Caption: Experimental workflow for this compound cytotoxicity testing.

Caption: Hypothesized signaling pathway for Olanexidine-induced cytotoxicity.

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity evaluation of antiseptics and antibiotics on cultured human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms to Olanexidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine Hydrochloride is a novel monobiguanide antiseptic agent demonstrating broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and ultimately, cell death.[1][2][3][6] As with any antimicrobial agent, the potential for the development of bacterial resistance is a critical area of study. These application notes provide a comprehensive overview and detailed protocols for investigating bacterial resistance mechanisms to this compound.

Mechanism of Action of Olanexidine

Olanexidine exerts its bactericidal effects through a multi-step process targeting the bacterial cell envelope:

-

Electrostatic Interaction: The cationic Olanexidine molecule initially binds to negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2][3]

-

Membrane Disruption: Following initial binding, Olanexidine disrupts the cytoplasmic membrane, increasing its permeability.[1][2][3]

-

Leakage of Intracellular Contents: The compromised membrane integrity results in the irreversible leakage of essential intracellular components, such as ions, ATP, and nucleic acids.[1][2][3]

-

Protein Denaturation: At higher concentrations (≥160 µg/ml), Olanexidine can cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[1][2][3]

Potential Bacterial Resistance Mechanisms to Olanexidine

While specific resistance mechanisms to Olanexidine are not yet extensively documented, bacteria may develop resistance to biguanides like Olanexidine through several general mechanisms observed with similar compounds like chlorhexidine:

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport Olanexidine out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.[7][8][9][10][11]

-

Alterations in Cell Envelope: Modifications to the cell wall or outer membrane, such as changes in LPS or LTA structure, can reduce the binding of Olanexidine or limit its penetration.[8]

-

Biofilm Formation: Bacteria embedded in biofilms can exhibit increased tolerance to antiseptics due to the protective extracellular matrix, which can limit drug diffusion and create a different physiological state for the embedded bacteria.[9]

Data Presentation: Bactericidal Efficacy of Olanexidine

The following table summarizes the bactericidal concentrations of Olanexidine against various bacterial groups.

| Bacterial Group | Number of Strains | Exposure Time (seconds) | Estimated Bactericidal Concentration (µg/ml) |

| Gram-positive cocci | 155 | 180 | 869 |

| Gram-positive bacilli | 29 | 180 | 109 |

| Gram-negative bacteria | 136 | 180 | 434 |

Data adapted from Hagi et al., 2015.[1][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Sterile 96-well microtiter plates

-

Incubator

-

Plate reader (for OD600 measurements)

-

Agar plates

Procedure:

-

Prepare Olanexidine Dilutions: Serially dilute the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculate Bacteria: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add 100 µL of the bacterial suspension to each well of the microtiter plate containing the Olanexidine dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600).

-

MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: In Vitro Induction of Olanexidine Resistance using Serial Passage

This protocol is designed to induce and select for bacterial resistance to this compound through repeated exposure to sub-lethal concentrations.

Materials:

-

This compound stock solution

-

Bacterial culture

-

Liquid growth medium (e.g., Tryptic Soy Broth)

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using Protocol 1.

-

Serial Passage:

-

Inoculate a fresh culture of the bacteria into a liquid medium containing this compound at a sub-MIC concentration (e.g., 0.5x MIC).

-

Incubate the culture with shaking at the appropriate temperature until it reaches the late logarithmic or early stationary phase.